4-(Chloromethyl)benzimidamide
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Overview
Description
4-(Chloromethyl)benzimidamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings The presence of a chloromethyl group at the 4-position of the benzimidazole ring gives this compound its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)benzimidamide typically involves the chloromethylation of benzimidazole. One common method is the reaction of benzimidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether. The general reaction scheme is as follows:
Benzimidazole+Chloromethyl methyl etherAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)benzimidamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxides.
Reduction: The compound can be reduced to form benzimidazole derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy-substituted benzimidazoles.
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Scientific Research Applications
4-(Chloromethyl)benzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzimidamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The benzimidazole ring can also interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound without the chloromethyl group.
2-(Chloromethyl)benzimidazole: A similar compound with the chloromethyl group at the 2-position.
4-(Methyl)benzimidamide: A compound with a methyl group instead of a chloromethyl group at the 4-position.
Uniqueness
4-(Chloromethyl)benzimidamide is unique due to the presence of the chloromethyl group at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of novel pharmaceuticals and materials.
Properties
CAS No. |
790166-90-4 |
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Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-(chloromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H9ClN2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H3,10,11) |
InChI Key |
YKEDNIGKYORKIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=N)N |
Origin of Product |
United States |
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